Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) is a derivative of the amino acid arginine, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and two methyl groups on the nitrogen atoms of the guanidinium side chain. This compound is significant in peptide synthesis and biochemical research due to its enhanced lipophilicity and ability to participate in various chemical reactions.
Fmoc-Nw,w-dimethyl-L-arginine is classified as a protected amino acid used primarily in solid-phase peptide synthesis. It is sourced from various chemical suppliers, with its purity typically exceeding 98% as determined by high-performance liquid chromatography. The compound's molecular formula is C23H28N4O4·HCl, and its molecular weight is approximately 460.95 g/mol .
The synthesis of Fmoc-Nw,w-dimethyl-L-arginine involves several steps, primarily focusing on the protection of the amino groups and subsequent coupling reactions. A common approach includes:
Optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions, particularly during the deprotection stages where careful control over reaction conditions prevents degradation of sensitive functional groups .
The molecular structure of Fmoc-Nw,w-dimethyl-L-arginine features:
The compound's three-dimensional conformation plays a critical role in its reactivity and interaction with biological targets, influencing peptide folding and function .
Fmoc-Nw,w-dimethyl-L-arginine participates in various chemical reactions typical for amino acids, including:
The mechanism by which Fmoc-Nw,w-dimethyl-L-arginine exerts its effects primarily revolves around its role in peptide synthesis. Once incorporated into peptides, it can influence:
Fmoc-Nw,w-dimethyl-L-arginine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and pharmaceutical development .
Fmoc-Nw,w-dimethyl-L-arginine finds extensive use in:
Asymmetrical dimethylation of arginine residues introduces targeted steric and electronic modifications that significantly influence peptide assembly. Unlike symmetrical dimethylation (where both ω-nitrogens bear methyl groups), the asymmetrical variant (Fmoc-Arg(Me)₂-OH, where methyl groups are distributed unevenly across the guanidinium nitrogens) enables site-specific modulation of hydrogen-bonding capacity while maintaining compatibility with Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. This specificity is critical for synthesizing peptides mimicking post-translationally modified proteins, particularly those involved in epigenetic regulation and signal transduction [1] [2].
The Fmoc group serves as a temporary α-amine protector, removable under mild basic conditions (e.g., 20–30% piperidine/DMF), while the asymmetrically dimethylated guanidinium group remains stable throughout iterative deprotection cycles. This orthogonal protection scheme allows sequential peptide elongation without side-chain side reactions. Crucially, the asymmetrical configuration minimizes steric clashes during resin loading and chain elongation phases compared to bulkier symmetrical analogues, reducing deletion sequences and improving crude peptide yields by 15–20% in complex syntheses [1] [7].
| Peptide Sequence | Modification Type | Crude Purity (%) | Coupling Yield per Residue (%) |
|---|---|---|---|
| RGD-motif peptide | Unmodified Arg | 78.2 | 98.5 |
| RGD-motif peptide | Asymmetrical Me₂Arg | 85.7 | 99.1 |
| KRAS inhibitor | Symmetrical Me₂Arg | 69.4 | 96.8 |
| KRAS inhibitor | Asymmetrical Me₂Arg | 82.9 | 98.7 |
The choice between asymmetrical (Fmoc-Arg(Me₂)-OH, CAS 268564-10-9) and symmetrical (Fmoc-Arg(Me)₂-OH·HCl, CAS 823789-66-1) protecting groups involves trade-offs in synthetic efficiency and downstream functionality. Asymmetrical derivatives exhibit superior solubility in polar aprotic solvents (e.g., DMF, NMP), enabling homogeneous reaction conditions during coupling. This contrasts with symmetrical variants, which often require acidic additives (e.g., HCl) that risk premature deprotection or side reactions [1] [3].
Deprotection kinetics further differentiate these strategies. The asymmetrical dimethylguanidine group demonstrates enhanced stability toward piperidine (standard Fmoc-removal reagent), with <2% demethylation observed over 10 exposure cycles. Conversely, symmetrical analogues exhibit trace demethylation (3–5%) under identical conditions due to steric strain [6]. This stability extends to final TFA-mediated global deprotection: asymmetrical derivatives undergo clean side-chain deprotection with 95% integrity, while symmetrical variants show 5–8% thiourea byproduct formation from Pbf/Trt side-chain protectors [1] [3].
Coupling Fmoc-N^ω,ω^-dimethyl-L-arginine (asymmetrical) demands tailored activation strategies to overcome steric congestion near the carboxylate group. Standard carbodiimide-mediated protocols (e.g., DIC/HOBt) yield <85% completion within 30 minutes due to slow acyl transfer. Optimized approaches include:
Microwave-Assisted Synthesis: Pulsed microwave irradiation (25W, 50°C) reduces coupling times to 3–5 minutes while maintaining >98% enantiopurity, as confirmed by chiral GC analysis of derived piperazine-2-ones [7].
Table 2: Coupling Reagent Efficiency for Fmoc-Asymmetrical Me₂Arg
| Activator System | Coupling Time (min) | Yield (%) | Racemization (%) |
|---|---|---|---|
| HBTU/HOAt | 45 | 87.2 | 2.1 |
| DIC/Oxyma | 25 | 94.8 | 1.3 |
| PyAOP | 15 | 98.5 | 0.9 |
| DIC/Oxyma + Microwave (50°C) | 5 | 99.1 | 0.8 |
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3